REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]([C:11]([OH:13])=O)[C:8]([NH:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(=O)(O)[O-].[Na+]>>[F:1][C:2]1[C:3]([C:4]([OH:6])=[O:5])=[CH:7][C:8]2[NH:14][C:15]3[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:11](=[O:13])[C:9]=2[CH:10]=1 |f:1.2|
|
Name
|
polyphosphoric acid
|
Quantity
|
254 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
compound 174D
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=C(C(=C1)C(=O)O)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
165 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 10 min at 165° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
FILTRATION
|
Details
|
the resulting mixture was filtered through a medium porosity fritted funnel
|
Type
|
CUSTOM
|
Details
|
to give a greenish-yellow paste which
|
Type
|
WASH
|
Details
|
was washed with water (3×)
|
Type
|
CUSTOM
|
Details
|
air-dried under vacuum
|
Type
|
WASH
|
Details
|
The resulting paste was rinsed with MeOH into a flask
|
Type
|
CUSTOM
|
Details
|
The paste/MeOH mixture was then sonicated
|
Type
|
ADDITION
|
Details
|
to disperse the paste
|
Type
|
ADDITION
|
Details
|
DCM was added
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=2C(C3=CC=CC=C3NC2C=C1C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |